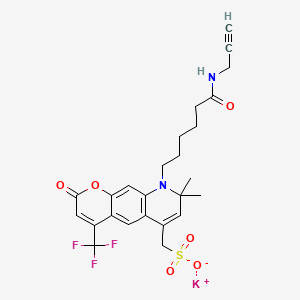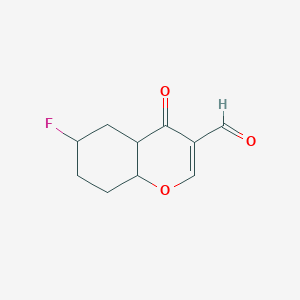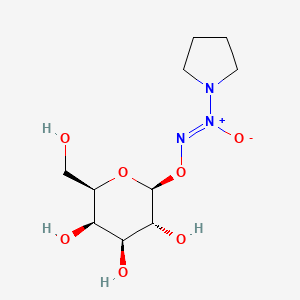
beta-Gal NONOate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beta-Gal NONOate is synthesized through the reaction of beta-galactosyl-pyrrolidine with nitric oxide under specific conditions. The synthesis involves the formation of a diazeniumdiolate group, which is responsible for the nitric oxide-releasing properties of the compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Gal NONOate undergoes several types of chemical reactions, primarily involving the release of nitric oxide. These reactions include:
Decomposition: The compound decomposes to release nitric oxide under physiological conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the release of nitric oxide.
Common Reagents and Conditions
The release of nitric oxide from this compound is typically triggered by the presence of beta-galactosidase, an enzyme that catalyzes the hydrolysis of the compound . This reaction occurs under physiological conditions, such as body temperature and pH .
Major Products Formed
The primary product formed from the decomposition of this compound is nitric oxide. Additionally, the hydrolysis reaction may produce other byproducts, depending on the specific conditions and presence of other reactants .
Wissenschaftliche Forschungsanwendungen
Beta-Gal NONOate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Beta-Gal NONOate exerts its effects through the controlled release of nitric oxide. The release is triggered by the enzyme beta-galactosidase, which hydrolyzes the compound to produce nitric oxide . Nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological responses, such as vasodilation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Beta-Gal NONOate is part of the diazeniumdiolate family of nitric oxide donors. Similar compounds include:
Diethylamine NONOate: Another diazeniumdiolate compound that releases nitric oxide under physiological conditions.
S-Nitrosothiols: These compounds also release nitric oxide but through different mechanisms involving the cleavage of the S-NO bond.
Metal-Nitrosyl Complexes: These complexes release nitric oxide upon reduction or photolysis.
Compared to these compounds, this compound is unique in its enzyme-triggered release mechanism, which allows for targeted and controlled nitric oxide delivery .
Eigenschaften
Molekularformel |
C10H19N3O7 |
|---|---|
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
(Z)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium |
InChI |
InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2/b13-11-/t6-,7+,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
DFCOWOMYWFVWMB-XIFSWERBSA-N |
Isomerische SMILES |
C1CCN(C1)/[N+](=N/O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)/[O-] |
Kanonische SMILES |
C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


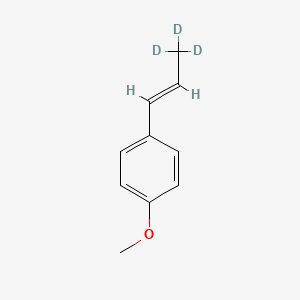
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
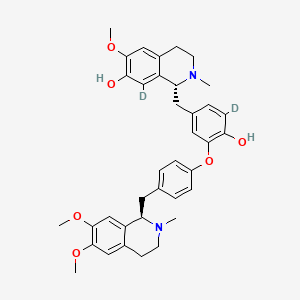

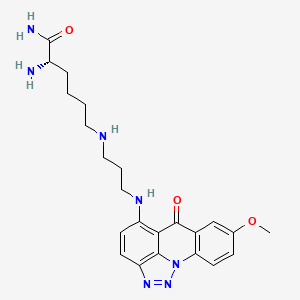
![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)

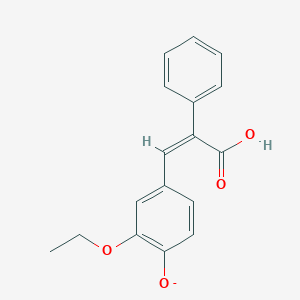
![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)
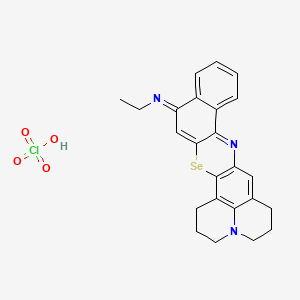
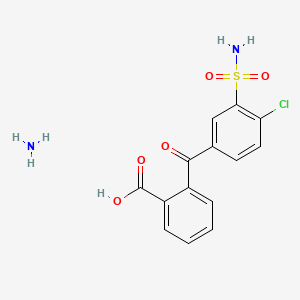
![[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid](/img/structure/B12365268.png)
